4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid
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Overview
Description
4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro group and an isopropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a diboron reagent. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow processes and the use of more robust catalysts and reagents to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluoro and isopropylsulfamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene are commonly used.
Major Products
The major products of these reactions are typically biaryl compounds when undergoing Suzuki-Miyaura coupling, or phenolic derivatives when oxidized.
Scientific Research Applications
4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action for 4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the new carbon-carbon bond . The fluoro and isopropylsulfamoyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and isopropylsulfamoyl groups, making it less sterically hindered and potentially more reactive in certain conditions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the fluoro and isopropylsulfamoyl groups, which can participate in different types of reactions.
4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group, which can significantly alter the electronic properties of the compound.
Uniqueness
4-Fluoro-3-(isopropylsulfamoyl)phenylboronic acid is unique due to the combination of its substituents, which can provide specific reactivity and selectivity in synthetic applications. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the isopropylsulfamoyl group can offer steric protection and influence the compound’s solubility and interaction with other molecules.
Properties
IUPAC Name |
[4-fluoro-3-(propan-2-ylsulfamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGJQQHMCBUZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)NC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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